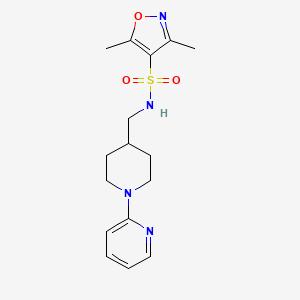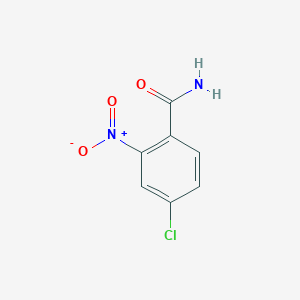
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” is a compound with the molecular formula C9H6F3N3. It has an average mass of 213.159 Da and a monoisotopic mass of 213.051376 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an imidazole ring via a single bond. The pyridine ring carries a trifluoromethyl group .Scientific Research Applications
Chemical and Therapeutic Properties Imidazo[1,2-a]pyridine, a component of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine, is recognized for its versatility in medicinal chemistry due to its broad range of applications. It's used in the development of therapeutic agents targeting a variety of conditions, including cancer, microbial infections, and neurological disorders. Its structural modifications have led to the development of novel heterocyclic compounds, forming drug-like chemical libraries for biological screening (Deep et al., 2016).
Catalysis and Synthesis The compound also plays a role in the catalysis of chemical reactions. For instance, it has been identified as an effective catalytic system for the hydroxylation of aryl bromides. This discovery opens avenues for its use in the synthesis of various organic compounds, demonstrating its importance beyond the pharmaceutical domain (Jia et al., 2011).
Antimicrobial and Anticancer Applications The scaffold's derivatives have shown promise in antimicrobial and anticancer applications. Research into novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives has revealed significant antimicrobial and anticancer activity, highlighting the scaffold's potential in addressing critical healthcare challenges (Banda et al., 2016).
Synthetic Methodologies In addition to its therapeutic applications, the compound has been involved in the development of new synthetic methodologies. A reaction between 2-chloropyridines and 2H-azirines resulting in the formation of imidazo[1,2-a]pyridines showcases the compound's involvement in synthesizing structurally diverse and potentially bioactive molecules (Vuillermet et al., 2020).
properties
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWGLUHEGUQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)
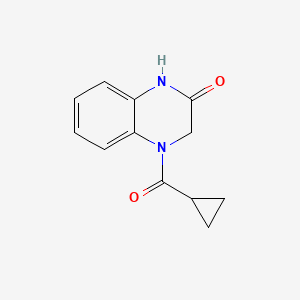
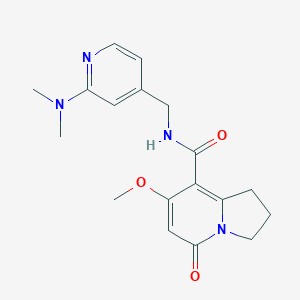
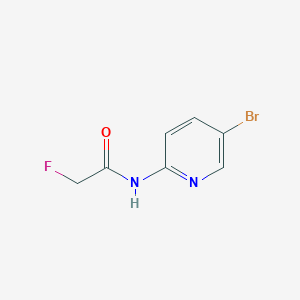
![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
